MEK4 inhibitor-2

Biochemical Potency MEK4 Inhibition ADP-Glo Assay

MEK4 inhibitor-2 is a synthetic small molecule that inhibits mitogen-activated protein kinase kinase 4 (MEK4/MAP2K4), a dual-specificity kinase positioned upstream of JNK and p38 MAPK signaling cascades. The compound is primarily characterized by its in vitro biochemical potency (IC₅₀ = 83 nM) against MEK4 and is referenced in the context of pancreatic adenocarcinoma research.

Molecular Formula C20H15FN4O3S
Molecular Weight 410.4 g/mol
Cat. No. B14746153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMEK4 inhibitor-2
Molecular FormulaC20H15FN4O3S
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N)C3=NNC4=C3C=CC(=C4)F
InChIInChI=1S/C20H15FN4O3S/c21-14-6-9-17-18(11-14)23-24-19(17)13-2-1-3-16(10-13)29(27,28)25-15-7-4-12(5-8-15)20(22)26/h1-11,25H,(H2,22,26)(H,23,24)
InChIKeyCPIXJBLUTUTAEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MEK4 Inhibitor-2: Selection Guide


MEK4 inhibitor-2 is a synthetic small molecule that inhibits mitogen-activated protein kinase kinase 4 (MEK4/MAP2K4), a dual-specificity kinase positioned upstream of JNK and p38 MAPK signaling cascades [1]. The compound is primarily characterized by its in vitro biochemical potency (IC₅₀ = 83 nM) against MEK4 and is referenced in the context of pancreatic adenocarcinoma research . As a commercially available research tool, it shares a common indazole-based scaffold with other MEK4 inhibitors but represents a specific chemical entity (CAS 2833643-78-8) with defined physicochemical properties that differentiate it from earlier or more broadly profiled analogs [1].

MEK4 Inhibitor-2: Selectivity and Specificity


MEK4 inhibitors are not functionally interchangeable. The MEK family (MEK1/2, MEK3/6, MEK4, MEK7) exhibits high sequence homology in the ATP-binding pocket, yet most inhibitors historically demonstrate selectivity for MEK1/2 and display reduced potency against MEK4 [1]. Furthermore, even among compounds that effectively target MEK4, significant divergence exists in their off-target kinase profiles, cellular permeability, and metabolic stability profiles [2]. Substituting one MEK4 inhibitor for another based solely on nominal target class or similar IC₅₀ values introduces substantial experimental confounds, potentially leading to misinterpretation of pathway crosstalk (e.g., between JNK and ERK signaling) or erroneous conclusions about the MEK4 dependence of a given cellular phenotype . The quantitative evidence below clarifies where MEK4 inhibitor-2 is positioned relative to its closest commercial and academic analogs.

MEK4 Inhibitor-2: Analogue Comparison


Biochemical Potency Relative to MEK4 Inhibitor-1

MEK4 inhibitor-2 demonstrates an IC₅₀ of 83 nM against MEK4 in biochemical assays [1]. In comparison, its direct analog, MEK4 inhibitor-1, exhibits a slightly more potent IC₅₀ of 61 nM under comparable assay conditions . This 22 nM difference in potency is quantifiable and relevant for studies requiring a defined inhibitor concentration range where subtle differences in target engagement may be experimentally important.

Biochemical Potency MEK4 Inhibition ADP-Glo Assay

Kinome-Wide Selectivity vs. MEK4 IN-3

MEK4 inhibitor-2 has no publicly reported kinome-wide selectivity profile [1]. In contrast, MEK4 IN-3 (MKK4 inhibitor 39), a structurally distinct MEK4 inhibitor, has been extensively characterized with a selectivity score (S-score) of 0.009 at 1 μM and a 37-fold selectivity window over RSK4 (MEK4 IC₅₀ = 78 nM; RSK4 IC₅₀ = 2,920 nM) . This lack of selectivity data for MEK4 inhibitor-2 is a critical differentiator.

Kinase Selectivity Off-Target Effects Chemical Probe

Cellular p-JNK Inhibition vs. MEK4 Inhibitor 15o

MEK4 inhibitor-2 lacks published data confirming its ability to reduce phospho-JNK levels in cellular models [1]. In contrast, MEK4 inhibitor 15o, another compound with the same biochemical IC₅₀ (83 nM), has been demonstrated to attenuate anisomycin-induced JNK phosphorylation in a dose-dependent manner in HEK293T cells and pancreatic cancer cell lines (CD18 and MiaPaCa2) [2]. This demonstrates that 15o functionally engages MEK4 in a cellular context.

Cellular Activity JNK Phosphorylation Pancreatic Cancer Cell Lines

In Vivo Efficacy vs. Darizmetinib

MEK4 inhibitor-2 has no reported in vivo efficacy data in animal models of disease [1]. In stark contrast, Darizmetinib (HRX215), a first-in-class MKK4 inhibitor, has extensive in vivo validation including dose-dependent increases in hepatocyte proliferation in a partial hepatectomy model and attenuation of steatosis and fibrosis in ASH and NASH-HCC models . Darizmetinib also exhibits significantly higher biochemical potency (IC₅₀ = 20 nM) and >100-fold selectivity over JNK1, BRAF, and MKK7 .

In Vivo Efficacy Preclinical Models Liver Regeneration

MEK4 Inhibitor-2: Research Applications


Initial MEK4 Hit Validation

MEK4 inhibitor-2 is well-suited for in vitro kinase activity assays (e.g., ADP-Glo) where its defined IC₅₀ of 83 nM provides a quantitative benchmark for MEK4 inhibition [1]. This makes it a cost-effective option for initial hit validation or as a control compound in screening campaigns targeting the MEK4 ATP-binding site [2].

Pancreatic Cancer Cell Line Studies

Researchers investigating MEK4's role in pancreatic adenocarcinoma cell lines (e.g., MiaPaCa2) may consider MEK4 inhibitor-2 as a starting point. However, due to the absence of published cellular p-JNK inhibition data, users must independently validate target engagement (e.g., by Western blot for phospho-JNK) before interpreting cellular phenotypes .

Comparative SAR Analysis

MEK4 inhibitor-2 (MW 410.42) and MEK4 inhibitor-1 (MW 291.30) represent two distinct chemical scaffolds within the indazole series [1]. Their defined potency difference (83 nM vs. 61 nM) and distinct physicochemical properties make them suitable for comparative SAR investigations aimed at understanding the structural determinants of MEK4 inhibition [1].

In Vivo Negative Control

Due to the complete absence of reported in vivo efficacy data, MEK4 inhibitor-2 is not recommended for animal studies. For researchers requiring a tool compound with validated in vivo activity, Darizmetinib (HRX215) or MEK4 IN-3 (for liver-related studies) represent more appropriate alternatives .

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